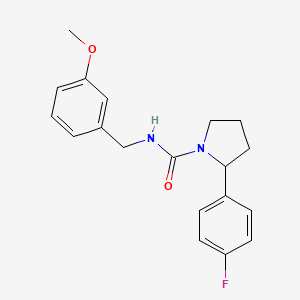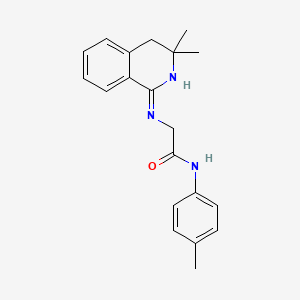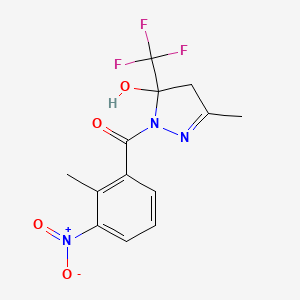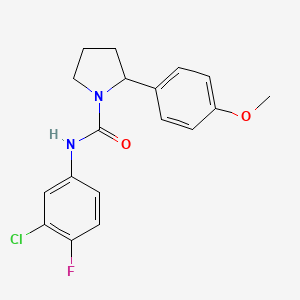![molecular formula C24H29N5O B6034032 (3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol](/img/structure/B6034032.png)
(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as Quinpirole and belongs to the class of dopamine receptor agonists. The compound has shown promising results in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
作用機序
Quinpirole exerts its effects by binding to and activating the dopamine D2 receptor. This receptor is a G protein-coupled receptor that is coupled to inhibitory G proteins. Activation of the receptor leads to a decrease in cAMP levels, which ultimately results in a decrease in neuronal excitability. In Parkinson's disease, activation of the dopamine D2 receptor leads to an increase in dopamine release, which improves motor symptoms. In schizophrenia, activation of the dopamine D2 receptor may contribute to the positive symptoms of the disease. In drug addiction, activation of the dopamine D2 receptor may decrease drug-seeking behavior by reducing the rewarding effects of drugs.
Biochemical and Physiological Effects:
Quinpirole has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is the region of the brain that is most affected in Parkinson's disease. It has also been shown to decrease glutamate release in the prefrontal cortex, which may contribute to its antipsychotic effects in schizophrenia. In drug addiction, Quinpirole has been shown to decrease dopamine release in the nucleus accumbens, which is the region of the brain that is involved in reward processing.
実験室実験の利点と制限
Quinpirole has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied in animal models of neurological disorders. It has a high affinity for the dopamine D2 receptor, which makes it a potent agonist. However, there are also some limitations to its use. Quinpirole has a relatively short half-life, which may limit its usefulness in long-term studies. It also has some off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on Quinpirole. One area of interest is the development of more selective dopamine D2 receptor agonists that may have fewer off-target effects. Another area of interest is the use of Quinpirole in combination with other drugs for the treatment of neurological disorders. For example, Quinpirole has been shown to enhance the effects of levodopa in Parkinson's disease. Finally, there is interest in the use of Quinpirole as a tool to study the role of dopamine in other neurological disorders, such as depression and anxiety.
合成法
The synthesis of Quinpirole involves a multi-step process that includes the reaction of 8-chloro-1-octanol with 8-hydroxyquinoline to form 8-(8-quinolinylmethyl)octanol. This intermediate is then reacted with piperidine and 2-pyridinecarboxaldehyde to form (3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol. The yield of this reaction is typically around 50%, and the compound is obtained in its pure form through recrystallization.
科学的研究の応用
Quinpirole has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent agonist of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and motivation. In Parkinson's disease, the loss of dopamine-producing neurons leads to a decrease in dopamine levels, resulting in motor symptoms such as tremors, rigidity, and bradykinesia. Quinpirole has been shown to improve these symptoms by activating the dopamine D2 receptor and increasing dopamine release.
In schizophrenia, Quinpirole has been used as a tool to study the role of dopamine in the pathophysiology of the disease. Studies have shown that patients with schizophrenia have an increased sensitivity to dopamine agonists, which may contribute to the positive symptoms of the disease such as hallucinations and delusions. Quinpirole has been used in animal models to mimic this effect and study the underlying mechanisms.
Quinpirole has also been studied for its potential use in the treatment of drug addiction. It has been shown to decrease drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance abuse disorders.
特性
IUPAC Name |
(3R,4R)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-(quinolin-8-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O/c30-22-18-27(17-20-6-3-5-19-7-4-11-26-24(19)20)12-9-21(22)28-13-15-29(16-14-28)23-8-1-2-10-25-23/h1-8,10-11,21-22,30H,9,12-18H2/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJZIARSKYZFBS-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-methyl-1-piperazinyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B6033950.png)

![2-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6033969.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B6033979.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide](/img/structure/B6033984.png)


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine](/img/structure/B6034010.png)

![1-(3-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6034026.png)

![N-(2-fluorophenyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034053.png)
